An In-Depth Technical Guide to 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7)
An In-Depth Technical Guide to 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7)
Foreword: The Strategic Importance of Fluorinated Pyrazole Scaffolds
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns make it a cornerstone of drug design. The introduction of a fluorine atom, as seen in 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, further enhances its utility. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key building block for researchers and developers aiming to leverage these synergistic advantages in creating next-generation therapeutics.
Core Molecular Attributes and Physicochemical Profile
1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a functionalized aminopyrazole. The core structure consists of a five-membered pyrazole ring, substituted at the N1 position with a 3-fluorophenyl group, at C3 with a methyl group, and at C5 with a primary amine. This amine group is a critical handle for subsequent chemical modifications, making the compound a versatile intermediate.[5]
Below is the two-dimensional structure of the molecule.
Caption: 2D Structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
A summary of its key computed and known properties is presented below.
| Property | Value | Source |
| CAS Number | 105438-45-7 | [6] |
| Molecular Formula | C₁₀H₁₀FN₃ | [6] |
| Molecular Weight | 191.20 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [6] |
| Predicted logP | 1.90 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for constructing the 5-aminopyrazole core is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[7][8] This pathway is highly reliable for producing 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Reaction Mechanism
The synthesis proceeds via a two-step intramolecular sequence:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 3-fluorophenylhydrazine on the electrophilic carbonyl carbon of acetoacetonitrile (3-oxobutanenitrile). This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring, yielding the final 5-aminopyrazole product.[8][9]
The diagram below illustrates this synthetic pathway.
Caption: General synthetic pathway for 5-aminopyrazoles.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for laboratory-scale synthesis. Optimization may be required based on specific reagent purity and equipment.
Reagents:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Acetoacetonitrile | 1.0 | 83.09 | (e.g., 8.31 g) |
| 3-Fluorophenylhydrazine | 1.1 | 126.12 | (e.g., 13.87 g) |
| Ethanol (Solvent) | - | 46.07 | (e.g., 100 mL) |
| Acetic Acid (Catalyst) | ~0.1 | 60.05 | (e.g., 0.6 mL) |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetoacetonitrile in ethanol.
-
Hydrazine Addition: To the stirred solution, add 3-fluorophenylhydrazine followed by a catalytic amount of glacial acetic acid. The acid helps to catalyze the formation of the hydrazone intermediate.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing 200 mL of cold deionized water while stirring. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual salts or impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Causality and Experimental Considerations
-
Choice of Hydrazine: Using the substituted 3-fluorophenylhydrazine directly incorporates the desired N1-aryl group in a single, convergent step.
-
Solvent Selection: Ethanol is a common and effective solvent as it readily dissolves the reactants and is suitable for reflux conditions. Aprotic solvents like DMF can sometimes improve regioselectivity in more complex systems.[9]
-
Catalyst: While the reaction can proceed without a catalyst, a small amount of acid accelerates the initial hydrazone formation, which is often the rate-limiting step.
-
Troubleshooting Low Yields: Potential side reactions include hydrolysis of the β-ketonitrile or the formation of regioisomers.[9] Ensuring high-purity, dry reagents and maintaining careful temperature control can mitigate these issues.
Applications in Drug Discovery and Development
The true value of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine lies in its role as a versatile intermediate for the synthesis of high-value Active Pharmaceutical Ingredients (APIs). The C5-amine is a potent nucleophile, readily participating in reactions to build more complex molecular architectures.
The workflow below illustrates the pivotal position of this building block in the pharmaceutical pipeline.
Caption: Role of the intermediate in the drug development pipeline.
While specific marketed drugs directly citing CAS 105438-45-7 in their public synthesis routes are not prevalent, this scaffold is characteristic of molecules targeting key biological pathways. For instance, aminopyrazole derivatives are widely explored as:
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology.[1]
-
Anti-inflammatory Agents: Compounds based on this structure have shown potential as inhibitors of enzymes like cyclooxygenase (COX).[4]
-
Anticancer Agents: The aminopyrazole framework is present in compounds designed to interfere with cell proliferation and tumor growth.[10]
The derivatization of the C5-amine allows for the introduction of diverse pharmacophores, enabling chemists to fine-tune the molecule's properties to achieve desired potency and selectivity against a specific biological target.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the fluorophenyl ring (with splitting patterns influenced by the fluorine atom), the methyl group singlet, the C4-proton singlet, and the broad singlet for the amine protons. ¹³C NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can verify the exact mass to within a few parts per million.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrazole ring, and C-F stretching.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 105438-45-7 must be consulted from the supplier, data from analogous aminopyrazole compounds suggest the following hazard profile and handling precautions.[11][12][13][14]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[13]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from strong oxidizing agents.
-
Conclusion
1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its straightforward and well-documented synthesis, combined with the versatile reactivity of its C5-amine group and the beneficial properties imparted by the fluorophenyl moiety, makes it an exceptionally valuable building block. For scientists and researchers in drug development, a thorough understanding of its synthesis, properties, and handling is the first step toward unlocking its potential to create novel and effective therapeutic agents.
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Petronijevic, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
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Oliva, P., et al. (2015). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Journal of Medicinal Chemistry, 58(17), 6887-6903. [Link]
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The Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. The Royal Society of Chemistry. [Link]
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